Hamavellone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

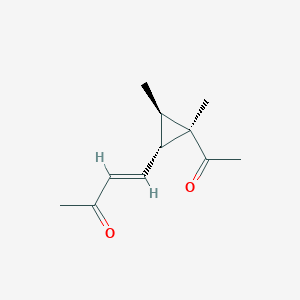

Hamavellone B is a natural product found in Hamigera avellanea with data available.

Applications De Recherche Scientifique

Antiviral Activity

One of the most significant applications of Hamavellone B is its antiviral activity against influenza viruses. In a study that evaluated several compounds isolated from Aspergillus sydowii, this compound exhibited notable inhibitory effects against the H1N1 virus. The half-maximal inhibitory concentration (IC50) values for this compound and related compounds were found to range from 26.7 to 77.2 μM, indicating moderate antiviral efficacy .

Table 1: Antiviral Activity of Compounds Isolated from Aspergillus sydowii

| Compound | IC50 (μM) | Source |

|---|---|---|

| Sydocyclopropane A | 26.7 | Aspergillus sydowii |

| Sydocyclopropane B | 66.4 | Aspergillus sydowii |

| This compound | 77.2 | Hamigera avellanea |

Structural Analysis and Synthesis

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The compound has a molecular formula of C14H22O5, and its structure features a cyclopropane ring, which is significant in medicinal chemistry due to the unique properties imparted by such strained systems .

Potential in Drug Development

This compound’s structure makes it a candidate for further drug development, particularly in the context of antiviral therapies. The presence of a cyclopropyl group is known to enhance the biological activity of various pharmaceutical agents, as seen in drugs like nirmatrelvir, which is used for treating COVID-19 . The ability to modify the side chains on the cyclopropane could lead to derivatives with improved efficacy or reduced toxicity.

Broader Biological Activities

In addition to its antiviral properties, compounds related to this compound have shown a range of biological activities, including:

- Antioxidant : Protects cells from oxidative stress.

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anti-inflammatory : Reduces inflammation in cellular models.

- Cytotoxic : Induces apoptosis in cancer cell lines.

These properties highlight the potential for this compound and its derivatives in therapeutic applications beyond antiviral treatments .

Case Study 1: Antiviral Efficacy Against H1N1

A detailed investigation was conducted on the antiviral efficacy of this compound against H1N1 influenza virus. The study demonstrated that while this compound showed moderate inhibitory effects, structural modifications could potentially enhance its activity. The analysis included structure–activity relationship studies that indicated specific functional groups significantly influenced antiviral potency .

Case Study 2: Synthesis and Derivatives

Research into synthesizing derivatives of this compound has revealed pathways for creating more potent analogs. One study successfully synthesized several derivatives, evaluating their biological activities against viral strains and establishing a correlation between structural features and biological outcomes .

Propriétés

Formule moléculaire |

C11H16O2 |

|---|---|

Poids moléculaire |

180.24 g/mol |

Nom IUPAC |

(E)-4-[(1R,2R,3R)-2-acetyl-2,3-dimethylcyclopropyl]but-3-en-2-one |

InChI |

InChI=1S/C11H16O2/c1-7(12)5-6-10-8(2)11(10,4)9(3)13/h5-6,8,10H,1-4H3/b6-5+/t8-,10-,11+/m1/s1 |

Clé InChI |

XCRDXWBECXOVPH-OSYLGYGNSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@]1(C)C(=O)C)/C=C/C(=O)C |

SMILES canonique |

CC1C(C1(C)C(=O)C)C=CC(=O)C |

Synonymes |

hamavellone B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.